Cas no 3006-93-7 (1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione))

1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) 化学的及び物理的性質
名前と識別子
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- 1,1'-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione)
- n,n-(1,3-phenylene)dimaleimide
- n,n-1,3-phenylene bismaleimide
- 1,3-dimaleimidobenzene~n,n-(1,3-phenylene)bismaleimide
- n,n'-1,3-phenylene bismaleimide
- 1,1'-(1,3-phenylene)bis-1h-pyrrole-5-dione
- 1,1'-(m-phenylene)bis-1h-pyrrole-2,5-dione
- 1,1'-(phenylene)bis-1h-pyrrole-5-dione
- 1,3-bismaleimidobenzene
- 1,3-dimaleimidobenzene
- 5-dione,1,1'-(1,3-phenylene)bis-1h-pyrrole-2
- hva2
- hva-2curingagent
- N,N'-1,3-Phenylenedimaleimide
- N,N'-(1,3-Phenylene)dimaleimide
- 1,1'-m-Phenylen-bis-pyrrol-2,5-dion
- 1,1'-m-phenylene-bis-pyrrole-2,5-dione
- m-Dimaleimidobenzene
- m-phdm
- N,N'-1,3-Bismaleimidobenzene
- N,N'-meta-phenylene-bis-maleimide
- N,N'-m-phenylenedimaleimide
- VANAX MBM
- N,N'-1,3-Phenylenebismaleimide
- m-Phenylenedimaleimide
- m-Phenylenebismaleimide
- HVA 2
- 1,3-Phenylenebismaleimide
- N,N'-m-Phenylenemaleimide
- HVA-2 curing agent
- 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis-
- N,N'-(m-Phenylene)bismaleimide
- N,N'-(m-Phenylenedimaleimide)
- 1,1'-(1,3-Phenylene)bis-1H-pyrrole-2,5-dione
- 1,1'-(1,3-Phenylene)bi
- N,N'-4,4'-DIPHENYLMETHYLENE-BISMALEIMIDE
- 1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione)
-
- MDL: MFCD00022569
- インチ: 1S/C14H8N2O4/c17-11-4-5-12(18)15(11)9-2-1-3-10(8-9)16-13(19)6-7-14(16)20/h1-8H
- InChIKey: IPJGAEWUPXWFPL-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])=C([H])C(N1C1C([H])=C([H])C([H])=C(C=1[H])N1C(C([H])=C([H])C1=O)=O)=O
計算された属性
- せいみつぶんしりょう: 268.04800
- どういたいしつりょう: 268.048407
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 74.8
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.3140 (rough estimate)
- ゆうかいてん: 200.0 to 204.0 deg-C
- ふってん: 411.39°C (rough estimate)
- フラッシュポイント: 250.7 °C
- 屈折率: 1.5910 (estimate)
- すいようせい: 無視できる溶解
- PSA: 74.76000
- LogP: 0.67540
- ようかいせい: 水に微溶解する
1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H302-H330
- 警告文: P260-P264-P270-P271-P284-P301+P312+P330-P304+P340+P310-P403+P233-P405-P501
- 危険物輸送番号:UN 2811 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: R22;R26;R36/37/38
- セキュリティの説明: S27-S28-S36/37/39-S45-S38-S28A
- RTECS番号:ON6125000
-
危険物標識:
- 危険レベル:6.1
- セキュリティ用語:S28A;S36/37/39;S38;S45
- リスク用語:R22; R26; R36/37/38
- ちょぞうじょうけん:有毒室
- 包装グループ:II
1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) 税関データ
- 税関コード:2925190090
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB123404-500 g |
N,N'-1,3-Phenylene bismaleimide, 97%; . |
3006-93-7 | 97% | 500 g |
€337.80 | 2023-07-20 | |
BAI LING WEI Technology Co., Ltd. | 347282-25G |
N,N'-1,3-Phenylenedimaleimide, 97% |
3006-93-7 | 97% | 25G |
¥ 318 | 2022-04-26 | |
Alichem | A109005441-1000g |
1,1'-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione) |
3006-93-7 | 95% | 1000g |
$423.50 | 2023-09-02 | |
Chemenu | CM195605-1000g |
N.N-m-phenylene dimaleimide |
3006-93-7 | 95% | 1000g |
$360 | 2022-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227531-500g |
N,N-1,3-Phenylenedimaleimide |
3006-93-7 | 98% | 500g |
¥258.00 | 2024-08-02 | |
BAI LING WEI Technology Co., Ltd. | R6777822-100mg-100mg |
1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) |
3006-93-7 | 100mg |
¥150 | 2023-11-24 | ||
Aaron | AR003T6I-500g |
N,N'-1,3-Phenylenedimaleimide |
3006-93-7 | 98% | 500g |
$19.00 | 2025-02-11 | |
A2B Chem LLC | AB76686-500g |
N,N'-1,3-Phenylenedimaleimide |
3006-93-7 | >97.0%(GC) | 500g |
$231.00 | 2024-04-20 | |
Apollo Scientific | OR7304-1g |
1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) |
3006-93-7 | 97% | 1g |
£15.00 | 2025-02-20 | |
Ambeed | A395733-100g |
N,N-1,3-Phenylenedimaleimide |
3006-93-7 | 98% | 100g |
$15.0 | 2025-02-27 |
1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) サプライヤー
1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) 関連文献
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Bappaditya Gole,Arun Kumar Bar,Arijit Mallick,Rahul Banerjee,Partha Sarathi Mukherjee Chem. Commun. 2013 49 7439
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Chien-Ho Huang,Ying-Ling Liu Polym. Chem. 2020 11 1606
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B. Willocq,R. K. Bose,F. Khelifa,S. J. Garcia,Ph. Dubois,J.-M. Raquez J. Mater. Chem. A 2016 4 4089
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Taku Shoji,Takanori Araki,Nanami Iida,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Tetsuo Okujima Org. Chem. Front. 2019 6 195
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Ge Wu,Yujing Yao,Wenliang Zhang Org. Chem. Front. 2021 8 6259
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Tingting Zhu,Qi Yu,Lei Ding,Tuo Di,Tiansheng Zhao,Tiesheng Li,Lei Li Green Chem. 2019 21 2326
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Taku Shoji,Takanori Araki,Nanami Iida,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Tetsuo Okujima Org. Chem. Front. 2019 6 195
1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione)に関する追加情報
Comprehensive Overview of 1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) (CAS No. 3006-93-7): Properties, Applications, and Industry Insights
1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione), identified by its CAS No. 3006-93-7, is a specialized organic compound gaining traction in advanced material science and pharmaceutical research. This bis-pyrrole dione derivative features a benzene core linked to two maleimide-like structures, making it a versatile building block for polymers, coatings, and bioactive molecules. Its unique conjugated system and thermal stability align with modern demands for sustainable, high-performance materials.
Recent interest in 3006-93-7 stems from its role in photovoltaic materials and organic electronics, addressing global searches for "green energy solutions." Researchers highlight its potential in non-fullerene acceptors (NFAs) for solar cells, a trending topic in renewable energy forums. The compound’s electron-deficient pyrrole rings facilitate charge transport, a property frequently queried in AI-driven material discovery platforms.
In pharmaceutical contexts, 1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) serves as a scaffold for kinase inhibitors, correlating with rising searches for "targeted cancer therapies." Its Michael acceptor moieties enable covalent binding to proteins, a mechanism explored in proteolysis-targeting chimeras (PROTACs)—a hot topic in drug discovery communities. Analytical techniques like HPLC purity analysis and NMR characterization are commonly associated with this compound in scholarly databases.
The synthesis of CAS 3006-93-7 typically involves condensation reactions between benzene-1,3-diamine and maleic anhydride, a process optimized for high-yield production. Industrial users often search for "scalable synthesis methods" and "cost-effective precursors," reflecting the compound’s growing commercial relevance. Its solubility in polar aprotic solvents (e.g., DMF, DMSO) is frequently documented, aiding formulation in coating applications.
Environmental and regulatory perspectives on 3006-93-7 emphasize its compliance with REACH and OECD guidelines, addressing queries about "sustainable chemistry." Unlike hazardous analogs, this compound exhibits low eco-toxicity, aligning with green chemistry principles—a key concern in corporate ESG reports. Storage recommendations (ambient, dry conditions) and material compatibility data are curated in technical datasheets.
Emerging applications include self-healing polymers, where the compound’s dynamic covalent chemistry enables reversible crosslinking—a niche explored in smart material research. Patent analyses reveal its use in flexible displays and wearable sensors, intersecting with IoT market trends. Computational studies (DFT calculations) predict its electronic bandgap, catering to computational chemistry enthusiasts.
For quality assurance, 1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) undergoes rigorous spectroscopic validation (FTIR, MS) and chromatographic profiling. Suppliers highlight batch-to-batch consistency, responding to buyer concerns about "material reproducibility." The compound’s melting point (260–265°C) and thermal degradation profile are critical for high-temperature processing industries.
Academic collaborations focus on structure-activity relationships (SAR) to expand its utility in medicinal chemistry. Open-access repositories feature its crystallographic data, supporting molecular modeling initiatives. As industries prioritize multifunctional additives, this compound’s dual reactivity and stability position it as a candidate for next-generation formulations.
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